![molecular formula C31H37OP B14915954 dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky and electron-rich nature, making it an effective ligand in transition metal-catalyzed reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using industrial-scale chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and other nucleophiles are used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals through catalytic processes.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane involves its role as a ligand in catalytic cycles. The compound coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic process being employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropoxyphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky nature provides steric hindrance, which can enhance selectivity in reactions, while its electron-rich character stabilizes metal-ligand interactions .
Propriétés
Formule moléculaire |
C31H37OP |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-29-22-13-21-27(24-14-5-2-6-15-24)31(29)28-20-11-12-23-30(28)33(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2,5-6,11-15,20-23,25-26H,3-4,7-10,16-19H2,1H3 |
Clé InChI |
RJHSTSWXKDXOOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


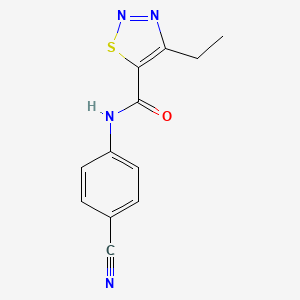
![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
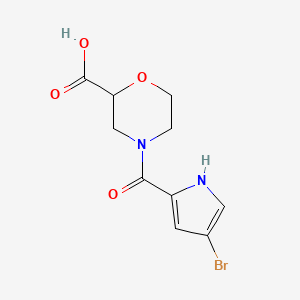
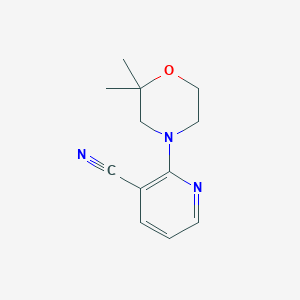

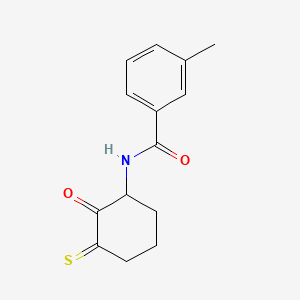
![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
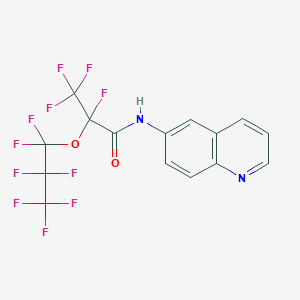

![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)

![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)

